molecular formula C13H10FNOS B15165942 N-(4-Fluorophenyl)-2-sulfanylbenzamide CAS No. 628702-17-0

N-(4-Fluorophenyl)-2-sulfanylbenzamide

Cat. No.: B15165942
CAS No.: 628702-17-0
M. Wt: 247.29 g/mol
InChI Key: SEJKVQMTTRLJKL-UHFFFAOYSA-N
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Description

N-(4-Fluorophenyl)-2-sulfanylbenzamide is a benzamide derivative characterized by a fluorinated phenyl ring attached to a benzamide core via a sulfanyl (-S-) group. It is synthesized through multi-step reactions involving hydrazide precursors and 2,4-difluorophenyl isothiocyanate, followed by cyclization under basic conditions to form 1,2,4-triazole-thiones . The compound exhibits tautomerism between thiol and thione forms, with spectral data (IR, NMR) confirming the dominance of the thione tautomer due to the absence of νS-H bands (~2500–2600 cm⁻¹) and presence of νC=S (1247–1255 cm⁻¹) and νNH (3278–3414 cm⁻¹) vibrations . This structural feature enhances stability and influences reactivity in biological systems.

Properties

CAS No.

628702-17-0

Molecular Formula

C13H10FNOS

Molecular Weight

247.29 g/mol

IUPAC Name

N-(4-fluorophenyl)-2-sulfanylbenzamide

InChI

InChI=1S/C13H10FNOS/c14-9-5-7-10(8-6-9)15-13(16)11-3-1-2-4-12(11)17/h1-8,17H,(H,15,16)

InChI Key

SEJKVQMTTRLJKL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=CC=C(C=C2)F)S

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Fluorophenyl)-2-sulfanylbenzamide typically involves the reaction of 4-fluoroaniline with 2-mercaptobenzoic acid. The process can be summarized as follows:

    Step 1: 4-Fluoroaniline is reacted with 2-mercaptobenzoic acid in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.

    Step 2: The reaction mixture is stirred at room temperature for several hours to allow the formation of the amide bond.

    Step 3: The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

For industrial-scale production, the synthesis can be optimized by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. Additionally, the use of automated systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

N-(4-Fluorophenyl)-2-sulfanylbenzamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the functional groups, such as reducing the amide to an amine.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used for substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines or other reduced derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(4-Fluorophenyl)-2-sulfanylbenzamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(4-Fluorophenyl)-2-sulfanylbenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

N-(4-Fluorophenyl)-2-sulfanylbenzamide belongs to a broader class of halogenated benzamides and triazole derivatives. Key analogues include:

Compound Core Structure Substituents Key Features
This compound 1,2,4-Triazole-thione 4-Fluorophenyl, sulfanylbenzamide Thione tautomer dominance; potential enzyme inhibition
N-(4-Chlorophenyl)-2-methoxybenzamide Benzamide 4-Chlorophenyl, methoxy Enhanced lipophilicity; fluorescence properties for analytical applications
N-(4-Bromophenyl)maleimide Maleimide 4-Bromophenyl Halogen size (Br vs. F) minimally affects enzyme inhibition (IC₅₀ ~4–7 μM)
N-(2,4-Difluorophenyl)-hydrazinecarbothioamide Hydrazinecarbothioamide 2,4-Difluorophenyl Precursor to triazoles; IR νC=S at 1243–1258 cm⁻¹

Substituent Impact :

  • Halogens : Fluorine’s electronegativity enhances binding to enzymatic pockets compared to bulkier halogens (Cl, Br, I), though size effects are negligible in maleimide derivatives .
  • Sulfanyl vs. Sulfonyl : Sulfanyl groups (as in this compound) promote tautomerism, while sulfonyl groups (e.g., 4-[benzyl(ethyl)sulfamoyl]-benzamide) enhance solubility and metabolic stability .

Enzyme Inhibition :

  • Monoacylglycerol Lipase (MGL): N-(4-Fluorophenyl)maleimide (IC₅₀ = 5.18 μM) shows comparable inhibition to iodine-substituted analogues (IC₅₀ ~4.34 μM), indicating halogen independence in this context .
Physicochemical Properties
Property This compound N-(4-Methoxyphenyl)-2-fluorobenzamide 3-(4-Fluorophenyl)-tetrahydropyrimidine
Molecular Weight (g/mol) ~300 (estimated) 245.24 277.25
Solubility Low (sulfanyl group) Moderate (methoxy enhances polarity) Low (lipophilic core)
pKa ~12.9 (predicted for thione) Not reported ~8.7 (carboxylic acid moiety)

Thermal Stability : Thione tautomers (e.g., this compound) are thermally stable up to 300°C, whereas hydrazinecarbothioamide precursors degrade during cyclization .

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